Lipophilicity Modulation: Computed LogP of the N2‑Methyl Derivative Versus the N2‑Unsubstituted Analog
The N2‑methyl substituent on the target compound eliminates the hydrogen‑bond donor (HBD) present in the unsubstituted analog (6‑fluoro‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one), thereby reducing topological polar surface area (TPSA) and increasing computed logP. XLogP3 for the positional isomer 3‑(fluoromethyl)‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 247050‑34‑6), which retains one HBD, is reported as 1.5 . For the target compound, the absence of an N–H donor and the presence of the N–CH₃ group is predicted to raise XLogP3 by approximately 0.3–0.5 log units (estimated to ~1.8–2.0), thereby enhancing passive membrane permeability while maintaining compliance with Lipinski’s Rule of Five .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.8–2.0 (estimated from structural analog data; no direct experimental logP available) |
| Comparator Or Baseline | 3-(Fluoromethyl)-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS 247050‑34‑6): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 (estimated increase for N‑methyl vs. N–H analog) |
| Conditions | Computational prediction (XLogP3 algorithm); experimental confirmation pending |
Why This Matters
Higher logP within the drug‑like range (1–3) correlates with improved passive blood–brain barrier penetration, making the N‑methylated derivative a more suitable starting point for CNS‑targeted library design than its N–H counterpart.
